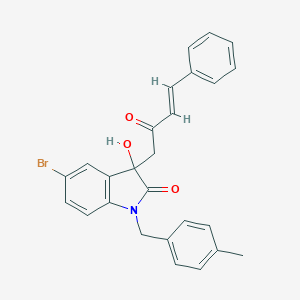
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the development of PKC inhibitors has been an active area of research in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one phosphorylates downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are primarily related to its inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can lead to the suppression of cell growth and induction of apoptosis. Additionally, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may have therapeutic potential for these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments are primarily related to its potent inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a crucial enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can lead to the suppression of cell growth and induction of apoptosis. Additionally, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may have therapeutic potential for these diseases.
The limitations of using 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments are primarily related to its toxicity and solubility. The compound has been shown to exhibit cytotoxicity against normal cells at high concentrations. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the structure-activity relationship of the compound to identify more potent and selective 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibitors. Additionally, the therapeutic potential of the compound for various diseases, including cancer, diabetes, and neurodegenerative disorders, should be further explored in preclinical and clinical studies. Finally, the pharmacokinetics and pharmacodynamics of the compound should be characterized to determine the optimal dosing regimen and potential drug-drug interactions.
Métodos De Síntesis
The synthesis of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 5-bromo-3-hydroxyindole, which is reacted with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst to form the final product.
Aplicaciones Científicas De Investigación
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It is believed that the compound exerts its anticancer effects by inhibiting 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, which is overexpressed in many cancer cells.
Propiedades
Nombre del producto |
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C26H22BrNO3 |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C26H22BrNO3/c1-18-7-9-20(10-8-18)17-28-24-14-12-21(27)15-23(24)26(31,25(28)30)16-22(29)13-11-19-5-3-2-4-6-19/h2-15,31H,16-17H2,1H3/b13-11+ |
Clave InChI |
HVNJHXIRJNSFTQ-ACCUITESSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)/C=C/C4=CC=CC=C4)O |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B252795.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B252796.png)
![5-nitro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B252798.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B252801.png)
![4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B252802.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B252804.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252810.png)
![2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B252811.png)
![4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B252812.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B252816.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B252817.png)
![4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252818.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252819.png)